molecular formula C22H20ClFN4OS B2850715 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359084-05-1

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2850715
CAS No.: 1359084-05-1
M. Wt: 442.94
InChI Key: CFCGPHSWOCJKDL-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of chlorobenzyl, fluorobenzyl, and ethyl groups attached to a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core.

    Introduction of Substituents: The chlorobenzyl, fluorobenzyl, and ethyl groups are introduced through nucleophilic substitution reactions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to replace the chlorobenzyl or fluorobenzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: A related compound with a similar fluorobenzyl group.

    2-Chloro-5-fluorobenzyl bromide: Another related compound with both chlorobenzyl and fluorobenzyl groups.

    4-Chlorobenzyl bromide: A compound with a chlorobenzyl group.

Uniqueness

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific combination of substituents and the presence of a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)23)27(21(20)29)12-15-8-10-17(24)11-9-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCGPHSWOCJKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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